molecular formula C11H10N2O4 B144337 N-(3-Aminobenzoyloxy)succinimide CAS No. 132445-63-7

N-(3-Aminobenzoyloxy)succinimide

Cat. No. B144337
M. Wt: 234.21 g/mol
InChI Key: AGEJVFYFQFFGCG-UHFFFAOYSA-N
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Description

“N-(3-Aminobenzoyloxy)succinimide” is a chemical compound with the molecular formula C11H10N2O4 . It is also known by other names such as “(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate” and "2,5-Pyrrolidinedione,1- [(3-aminobenzoyl)oxy]" .


Synthesis Analysis

The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as Lewis acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “N-(3-Aminobenzoyloxy)succinimide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 234.06400 .


Chemical Reactions Analysis

Succinimide formation from Aspartic acid residues is prone to nonenzymatic isomerization via a succinimide intermediate . The reaction pathway of succinimide residue formation from Asp residues is catalyzed by two water molecules . The process is roughly divided into three steps: iminolization, cyclization, and dehydration .


Physical And Chemical Properties Analysis

“N-(3-Aminobenzoyloxy)succinimide” has a molecular weight of 234.20800 . It has a density of 1.45g/cm3 and a boiling point of 432.2ºC at 760mmHg . The flash point is 215.2ºC .

Scientific Research Applications

1. Catalysis and Synthesis

N-(3-Aminobenzoyloxy)succinimide has applications in catalysis and synthesis. It is used in the remote control of axial chirality, particularly in the aminocatalytic desymmetrization of N-arylmaleimides via vinylogous Michael addition. This process leads to atropisomeric succinimides with adjacent stereocenters, crucial in stereoselective synthesis (Di Iorio et al., 2014).

2. Green Chemistry and CO2 Transformation

Succinimide-based ionic liquids, related to N-(3-Aminobenzoyloxy)succinimide, are designed for efficient transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under mild conditions. This represents an advancement in green chemistry, offering a solvent-free, environmentally friendly method for chemical transformations (Liu et al., 2019).

3. Preparation of Hapten-Protein Conjugates

N-(3-Aminobenzoyloxy)succinimide is employed as a two-level heterobifunctional agent for preparing hapten-protein conjugates. This method has been demonstrated by conjugating thyrotropin-releasing hormone (TRH) and serum albumin. The method involves activating an aminobenzoyl group, which acts on histidyl groups of TRH, a process useful in immunology and biochemistry (Fujiwara et al., 1994).

4. Bioactive Compound Synthesis

Research also focuses on synthesizing bioactive derivatives of succinimide, with potential applications in addressing neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. These derivatives have shown promise in various biological activities, including anti-cholinesterase and anti-diabetic potentials (Ahmad et al., 2019).

5. Crystallography and Organic Chemistry

N-(3-Aminobenzoyloxy)succinimide and its derivatives are used in crystallography and organic chemistry. They are effective in acylating primary amines, secondary amines, and aromatic amines, providing insights into molecular structures and reactions in synthetic chemistry (Goodman et al., 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEJVFYFQFFGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157585
Record name N-(3-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminobenzoyloxy)succinimide

CAS RN

132445-63-7
Record name N-(3-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Aston, DW Britton, MJ Wraith… - Emerging Strategies for …, 1992 - books.google.com
The last decade has witnessed a phenomenal expansion in the application of immunoassay technology in environmental monitoring. This expansion has been prompted mainly by a …
Number of citations: 2 books.google.com

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